N-methyl-1-(pyridin-3-yl)methanamine
Overview
Description
Molecular Structure Analysis
The molecular formula of “N-methyl-1-(pyridin-3-yl)methanamine” is C7H10N2. Its molecular weight is 122.17 g/mol. The InChI code is 1S/C7H10N2.2ClH/c1-8-5-7-3-2-4-9-6-7;;/h2-4,6,8H,5H2,1H3;2*1H .Physical And Chemical Properties Analysis
“N-methyl-1-(pyridin-3-yl)methanamine” has a molecular weight of 122.17 g/mol. The compound is typically stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis of Novel Compounds
N-methyl-1-(pyridin-3-yl)methanamine is used in the synthesis of novel compounds. For instance, it has been used in the ambient-temperature synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine . This compound was synthesized in 81% yield by a condensation reaction .
Drug Development
This compound plays a significant role in drug development. It is used in the synthesis of various drugs due to its wide range of pharmacological and biological activities . For example, it is used in the synthesis of drugs like apixaban, sildenafil, benzydamine hydrochloride, and axitinib .
Inhibitor Synthesis
N-methyl-1-(pyridin-3-yl)methanamine is used in the synthesis of inhibitors. For example, it has been used in the synthesis of LCI699, a cortisol sparing CYP11B2 inhibitor that lowers aldosterone in human subjects .
Material Science
This compound has applications in material science. It is used as an important aza-heterocyclic template for the preparation of a variety of bicyclic N-heterocycles .
ADME Characteristics Analysis
The ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics of the final synthesized compounds of N-methyl-1-(pyridin-3-yl)methanamine are analyzed using SwissADME and ADMETlab 2 servers to identify the safest and most promising drug candidate .
Anti-tubercular Agents
N-methyl-1-(pyridin-3-yl)methanamine is used in the design and synthesis of substituted-N-(6-(4-substituted phenyl) pyridin-3-yl) methanamines as potent anti-tubercular agents .
Safety and Hazards
The compound is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . If swallowed, one should call a poison center or doctor if they feel unwell .
Mechanism of Action
Target of Action
Similar compounds have been known to target nicotinic acetylcholine receptors .
Mode of Action
It’s worth noting that compounds with similar structures have been used in the development of drugs targeting glioblastoma, a type of brain tumor .
Biochemical Pathways
It has been used in the synthesis of pyridine variants of benzoyl-phenoxy-acetamide (bpa), which have shown high cytotoxicity against glioblastoma and good brain tumor penetration .
Pharmacokinetics
It’s worth noting that similar compounds have shown improved blood-brain barrier penetration, water solubility, and low cardiotoxicity .
Result of Action
Similar compounds have demonstrated toxicity against glioblastoma cells, with ic50 values ranging from 059 to 324 µM .
Action Environment
It’s worth noting that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .
properties
IUPAC Name |
N-methyl-1-pyridin-3-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-8-5-7-3-2-4-9-6-7/h2-4,6,8H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSAQVGDZLPTBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174005 | |
Record name | 3-(Methylaminomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20173-04-0 | |
Record name | N-Methyl-3-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20173-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Methylaminomethyl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020173040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20173-04-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66532 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 20173-04-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63901 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Methylaminomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(methylaminomethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.587 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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